molecular formula C19H24O3 B198517 Biondinin C CAS No. 55511-08-5

Biondinin C

Cat. No.: B198517
CAS No.: 55511-08-5
M. Wt: 300.4 g/mol
InChI Key: QDCGSCBAIQIGDY-NPEXALCXSA-N
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Description

Biondinin C is a natural product derived from the fruits of Illicium simonsii. It is a metabolite of caffeic acid and is known for its potent antibacterial activity against gram-positive bacteria. Additionally, this compound exhibits anti-inflammatory properties, likely due to its ability to inhibit the production of reactive oxygen species .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biondinin C can be synthesized through various chemical reactions involving its precursor compounds. The synthetic routes typically involve esterification reactions where caffeic acid derivatives are reacted with appropriate alcohols under acidic or basic conditions to form the ester linkage present in this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as the fruits of Illicium simonsii. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Biondinin C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biondinin C has a wide range of scientific research applications, including:

Mechanism of Action

Biondinin C exerts its effects primarily through the inhibition of reactive oxygen species production. This inhibition reduces oxidative stress and inflammation in cells. The compound also binds to fatty acids, preventing their oxidation and reducing the formation of reactive oxygen species. Additionally, this compound increases mitochondrial membrane potential, which may play a role in its antibacterial and anti-inflammatory activities .

Comparison with Similar Compounds

  • Isotschimgin
  • 2-Caren-10-ol
  • Isoborneol
  • Borneol
  • Bornyl acetate
  • Borneol 7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside
  • (-)-Camphor
  • (+)-Camphor
  • Cyclocerberidol

Comparison: Biondinin C is unique among these compounds due to its specific ester linkage derived from caffeic acid, which imparts its potent antibacterial and anti-inflammatory properties. While other similar compounds may share structural similarities, this compound’s unique combination of functional groups and its ability to inhibit reactive oxygen species production set it apart in terms of bioactivity and potential therapeutic applications .

Properties

IUPAC Name

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-18(2)14-10-11-19(18,3)16(12-14)22-17(21)9-6-13-4-7-15(20)8-5-13/h4-9,14,16,20H,10-12H2,1-3H3/b9-6+/t14-,16+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCGSCBAIQIGDY-NPEXALCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=C(C=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55511-08-5
Record name Bornyl p-coumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055511085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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